molecular formula C8H14O3 B1329563 Butyl acetoacetate CAS No. 591-60-6

Butyl acetoacetate

Cat. No.: B1329563
CAS No.: 591-60-6
M. Wt: 158.19 g/mol
InChI Key: REIYHFWZISXFKU-UHFFFAOYSA-N
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Description

Butyl acetoacetate is an organic compound that belongs to the class of β-keto esters. It is widely used in organic synthesis due to its versatile reactivity and ability to form various derivatives. The compound is characterized by the presence of both electrophilic and nucleophilic sites, making it a valuable building block in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl acetoacetate can be synthesized through the transesterification of ethyl acetoacetate with butanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the exchange of the ester group . Another method involves the reaction of ketene dimer with tertiary butanol in the presence of concentrated sulfuric acid, followed by distillation to obtain the pure product .

Industrial Production Methods

In industrial settings, this compound is produced using similar transesterification methods but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation and other separation techniques to meet industrial standards .

Mechanism of Action

The mechanism of action of butyl acetoacetate involves its ability to form enolates under basic conditions. These enolates can then participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the presence of both electrophilic and nucleophilic sites, allowing it to undergo a wide range of chemical transformations .

Comparison with Similar Compounds

Butyl acetoacetate is similar to other β-keto esters such as methyl acetoacetate and ethyl acetoacetate. it is unique in its ability to form more stable enolates and undergo faster transesterification reactions due to the bulkier butyl group . This makes it particularly useful in applications where rapid and efficient reactions are required.

List of Similar Compounds

Properties

IUPAC Name

butyl 3-oxobutanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O3/c1-3-4-5-11-8(10)6-7(2)9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIYHFWZISXFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
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DSSTOX Substance ID

DTXSID3060453
Record name Butanoic acid, 3-oxo-, butyl ester
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Molecular Weight

158.19 g/mol
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Physical Description

Liquid, colourless liquid; fruity taste; sweet, brandy-like odour of fermented fruit
Record name Butanoic acid, 3-oxo-, butyl ester
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Record name Butyl acetoacetate
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Record name Butyl acetoacetate
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Boiling Point

100.00 to 103.00 °C. @ 16.00 mm Hg
Record name Butyl acetoacetate
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Solubility

insoluble in water; soluble in alcohol and oil
Record name Butyl acetoacetate
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Density

0.976
Record name Butyl acetoacetate
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CAS No.

591-60-6
Record name Butyl acetoacetate
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Record name Butyl acetoacetate
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Record name Butyl acetoacetate
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Record name Butanoic acid, 3-oxo-, butyl ester
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Record name Butyl acetoacetate
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Record name BUTYL ACETOACETATE
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Record name Butyl acetoacetate
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Melting Point

-35.6 °C
Record name Butyl acetoacetate
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods

Procedure details

A charge of 5,600 grams of n-butanol was placed in a 22 L, jacketed reaction flask equipped with an overhead stirrer, reflux condenser, thermocouple, and a liquid feed pump. A glycol-water mixture maintained at a set temperature of 70° C. was circulated through the reactor jacket from a bath reservoir to bring the reactor contents to 50° C. When the reactor reached 50° C., 365 mL of triethylamine was added. Diketene, in an amount of 6,049 grams, was then added at a rate of 15 mL/min. The reactor temperature was increased slowly during the addition of diketene. When the reactor reached 55° C., the circulating liquid bath temperature was lowered to cool the reactor and to maintain the reaction temperature in the range of from about 55 to about 57° C. The addition of the entire charge of diketene, (4.1 kg) required 8 hours. The reaction mixture was then allowed to cool slowly to 35° C. with continued agitation. The crude reaction product was then purified by fractional distillation at a pressure of 6 torr and provided pure n-butyl acetoacetate as a clear, colorless liquid.
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glycol-water
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4.1 kg
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365 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of butyl acetoacetate?

A1: this compound has the molecular formula C8H14O3 and a molecular weight of 158.20 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Several spectroscopic techniques have been used to characterize this compound, including:

  • NMR Spectroscopy: 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon environments within the molecule. These techniques have been used to determine the structure of this compound and its derivatives. []
  • IR Spectroscopy: IR spectroscopy identifies functional groups present in the molecule. For this compound, characteristic peaks for the ester and ketone functionalities would be observed. [, , ]
  • Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification. [, ]

Q3: What is this compound commonly used for in organic synthesis?

A3: this compound is a versatile reagent in organic synthesis, primarily used as:

  • A β-ketoester: This functionality makes it a valuable substrate in various reactions, including condensations, alkylations, and cyclizations. [, , , ]
  • A building block for heterocycles: this compound can be used to synthesize various heterocyclic compounds, such as dihydropyrimidines, pyrroles, and furans. [, , , ]

Q4: How is this compound used in the synthesis of dihydropyrimidines?

A4: this compound participates in the Biginelli reaction, a multicomponent condensation involving an aldehyde, a urea or thiourea, and a β-ketoester. This reaction provides a convenient route to dihydropyrimidines, which are important heterocyclic compounds with diverse biological activities. [, ]

Q5: Can this compound be used to synthesize polymers?

A5: Yes, this compound can serve as a precursor for polymers. For instance, it can be used to introduce acetoacetoxy functionality into polymers via transesterification reactions. This functionality can then undergo crosslinking reactions, leading to the formation of polymer networks. [, ]

Q6: Are there any examples of this compound used in the synthesis of biologically active compounds?

A6: Yes, this compound has been used as a building block in the synthesis of various biologically active compounds. For example, it was used in the synthesis of fluvastatin, a drug used to lower cholesterol levels. [] It has also been employed in the synthesis of potential calcium channel blockers like Nicardipine hydrochloride and Pranidipine hydrochloride. []

Q7: Can this compound be used in enantioselective reactions?

A7: Yes, this compound can be enantioselectively reduced to tert-butyl (S)-3-hydroxybutanoate by specific microorganisms, demonstrating its potential for asymmetric synthesis. [, ]

Q8: Are there any concerns regarding the stability of this compound under acidic conditions?

A9: While this compound is generally stable, some derivatives, particularly those with specific functionalities introduced via ancillary ligands, might exhibit limited stability under acidic conditions. This factor should be considered during synthesis and application, especially in materials science. []

Q9: Have any computational chemistry studies been conducted on this compound or its derivatives?

A10: Yes, computational methods like DFT calculations have been employed to gain insights into the photophysical properties of this compound-derived iridium(III) complexes. These studies help understand the electronic structure and optical behavior of these complexes, which are relevant in fields like organic light-emitting diodes (OLEDs). []

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